molecular formula C17H14O7 B14492134 8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one CAS No. 64766-23-0

8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one

Cat. No.: B14492134
CAS No.: 64766-23-0
M. Wt: 330.29 g/mol
InChI Key: MSJIXMAUXAHUNP-UHFFFAOYSA-N
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Description

8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one is a complex organic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are often found in various natural sources, including plants. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a dioxolo ring fused to a xanthone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyxanthone and methoxy-substituted benzaldehydes.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced xanthone derivatives.

    Substitution: Functionalized xanthone derivatives with various substituents.

Scientific Research Applications

8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: Modulating signaling pathways, such as the MAPK/ERK pathway, to influence cellular functions like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
  • 5,9,10-Trimethoxy-12-methylbenzo[c][1,3]dioxolo[4,5-i]phenanthridin-12-ium

Uniqueness

8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one is unique due to its specific arrangement of methoxy groups and the presence of a dioxolo ring fused to the xanthone core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

64766-23-0

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

8,9,10-trimethoxy-[1,3]dioxolo[4,5-a]xanthen-11-one

InChI

InChI=1S/C17H14O7/c1-19-11-6-10-13(17(21-3)16(11)20-2)14(18)12-8(24-10)4-5-9-15(12)23-7-22-9/h4-6H,7H2,1-3H3

InChI Key

MSJIXMAUXAHUNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC3=C(C2=O)C4=C(C=C3)OCO4)OC)OC

Origin of Product

United States

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